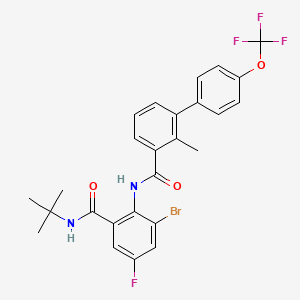

Antibacterial agent 157

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H23BrF4N2O3 |

|---|---|

Molecular Weight |

567.4 g/mol |

IUPAC Name |

3-bromo-N-tert-butyl-5-fluoro-2-[[2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoyl]amino]benzamide |

InChI |

InChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35) |

InChI Key |

RQWPIBRBEJNVRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Origin, and Core Mechanisms of Body Protection Compound-157

Executive Summary

Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide composed of 15 amino acids, with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] It was first identified in the early 1990s by Croatian researchers investigating the cytoprotective properties of human gastric juice.[4][5] BPC-157 is a fragment of a larger, naturally occurring protein known as Body Protection Compound (BPC) found in the stomach, but the 15-amino acid sequence itself is not known to exist naturally in isolation.[1][5][6] The peptide has garnered significant preclinical interest for its potent tissue-regenerative and protective effects, demonstrated across a wide range of animal models. Its mechanism of action is multifactorial, primarily involving the modulation of key signaling pathways related to angiogenesis, growth factor expression, and inflammation. This document provides a detailed overview of its origins, the signaling pathways it influences, representative experimental protocols, and key quantitative data from preclinical studies.

Discovery and Origin

The discovery of BPC-157 originated from research into the protective mechanisms of the gastrointestinal tract.[5] Scientists observed that gastric secretions possessed potent organoprotective capabilities, leading to the isolation of a high molecular weight protein (40,000 Da) named Body Protection Compound (BPC).[3][7] Further investigation revealed that a 15-amino acid fragment, subsequently named BPC-157 (M.W. 1419 Da), was essential for the biological activity of the parent protein.[3][8]

A key characteristic of BPC-157 is its exceptional stability in human gastric juice, where it can remain intact for over 24 hours, unlike many standard growth factors that degrade rapidly.[1][9][10] This stability allows for its potential efficacy via various administration routes, including oral, in preclinical models.[1][11] The synthetic nature of BPC-157 allows for standardized production and purity control for research purposes.[6]

Core Mechanisms and Signaling Pathways

BPC-157 exerts its regenerative effects by modulating several interconnected signaling pathways. Its primary actions converge on promoting angiogenesis, enhancing cellular survival and proliferation, and mitigating inflammation.

Pro-Angiogenic Effects via VEGFR2 Signaling

A central mechanism of BPC-157 is the promotion of angiogenesis (the formation of new blood vessels), which is critical for tissue healing.[12][13] It achieves this primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. Studies have shown that BPC-157 upregulates the expression of VEGFR2 in vascular endothelial cells.[14][15] This activation initiates a downstream cascade involving the phosphorylation of Akt and endothelial Nitric Oxide Synthase (eNOS), leading to increased nitric oxide (NO) production.[4][14] This NO surge promotes vasodilation, endothelial cell survival, and sprouting, which are essential for restoring blood flow to injured tissues.[4][12]

Some research also indicates BPC-157's vasodilatory effects are mediated through the Src-Caveolin-1-eNOS pathway.[16][17] BPC-157 induces the phosphorylation of Src, which in turn phosphorylates Caveolin-1 (Cav-1). This action reduces the inhibitory binding between Cav-1 and eNOS, liberating eNOS to produce nitric oxide.[17]

Tissue Repair and Fibroblast Activation

BPC-157 directly influences cells responsible for building connective tissues. In cultured tendon fibroblasts, the peptide was found to significantly upregulate the expression of the growth hormone receptor (GHR).[3][18][19] This increased sensitivity to growth hormone may enhance the healing of tissues like tendons and ligaments by activating downstream signaling pathways such as JAK2, which is involved in cell growth and proliferation.[13][20]

Furthermore, BPC-157 has been shown to activate the Focal Adhesion Kinase (FAK)-paxillin pathway.[18][20] FAK and paxillin are key proteins in focal adhesions, which are crucial for cell adhesion, migration, and proliferation. Activation of this pathway likely contributes to the observed acceleration of tendon fibroblast migration and outgrowth, a critical step in repairing damaged connective tissue.[16]

References

- 1. examine.com [examine.com]

- 2. BPC-157 - Wikipedia [en.wikipedia.org]

- 3. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidesystems.com [peptidesystems.com]

- 5. BPC-157: Origin, Discovery, and Applications Origin and Discovery | Mahler's Aggressive Strength [mikemahler.com]

- 6. droracle.ai [droracle.ai]

- 7. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]

- 12. livvnatural.com [livvnatural.com]

- 13. Buy BPC-157 (10mg) - 99% Purity USA-Made Peptide [biolongevitylabs.com]

- 14. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. peptidology.co [peptidology.co]

- 17. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety [rupahealth.com]

BPC-157: A Technical Guide to Peptide Sequence, Structure, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide, a sequence of 15 amino acids, derived from a protein found in human gastric juice.[1][2][3][4][5] It has garnered significant scientific interest for its potent cytoprotective and regenerative properties observed in preclinical models.[6][7] This document provides a detailed technical overview of its primary structure, physicochemical characteristics, and the experimental methodologies used to characterize it, with a focus on its pro-angiogenic signaling pathways.

Primary Structure and Physicochemical Properties

BPC-157 is a single, non-glycosylated polypeptide chain composed of 15 amino acids.[6] Its stability, particularly its resistance to degradation in gastric acid, is a notable characteristic that distinguishes it from many other peptides.[1][3][8] The primary structure is the linear sequence of its amino acids, which dictates its unique three-dimensional conformation and biological function.

The definitive amino acid sequence of BPC-157 is: Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val [3][9][10][11][12]

Quantitative Data Summary

The fundamental properties of the BPC-157 peptide are summarized in the table below.

| Property | Data | Citation(s) |

| Peptide Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [3][9][10] |

| One-Letter Code | GEPPPGKPADDAGLV | [13][14] |

| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ | [3][6][15][16] |

| Molecular Weight | ~1419.5 g/mol (Daltons) | [3][6][15][16] |

| Number of Amino Acids | 15 (Pentadecapeptide) | [1][2][6][9] |

| Appearance | White lyophilized (freeze-dried) powder | [6] |

| Solubility | Freely soluble in water at neutral pH | [8][9] |

Synthesis and Structural Verification

The production of BPC-157 for research and therapeutic investigation relies on established biochemical protocols for peptide synthesis and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

BPC-157 is synthesized using the Solid-Phase Peptide Synthesis (SPPS) method. This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymeric resin support.

-

Resin Preparation : The synthesis begins with a preloaded polymeric resin, typically a HYCRAM™ or SASRIN™ resin, with the C-terminal amino acid (Valine) covalently attached.[17]

-

Deprotection : The N-terminal protecting group (e.g., Fmoc or Boc) of the attached amino acid is removed using a chemical agent (e.g., piperidine for Fmoc).

-

Coupling : The next protected amino acid in the sequence is activated and added to the reaction vessel, where it forms a peptide bond with the N-terminus of the resin-bound amino acid.

-

Washing : The resin is washed to remove excess reagents and by-products.

-

Iteration : Steps 2-4 are repeated for each amino acid in the BPC-157 sequence until the full 15-residue peptide is assembled.

-

Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA).[17]

-

Purification : The crude peptide is then purified to high homogeneity.

Experimental Protocol: Purity Analysis via RP-HPLC

The purity of the synthesized BPC-157 is assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This is a critical quality control step to ensure the product is free of impurities, such as deletion sequences (e.g., 1-des-Gly peptide).[8][18][19]

-

Sample Preparation : A small amount of the lyophilized BPC-157 is dissolved in a suitable solvent.

-

Stationary Phase : The sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase : A gradient of two solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) is passed through the column.

-

Elution : The peptide and any impurities are separated based on their hydrophobicity. The highly pure BPC-157 elutes as a single major peak.

-

Detection : A UV detector, typically set at 214-280 nm, measures the absorbance of the eluting compounds.

-

Quantification : The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks, with research-grade BPC-157 typically exceeding 97-99% purity.[6][8]

Key Signaling Pathways

BPC-157 exerts its regenerative effects by modulating several key intracellular signaling pathways. The most well-documented is its pro-angiogenic activity, which is mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.

VEGFR2-Akt-eNOS Signaling Pathway

Preclinical studies demonstrate that BPC-157 promotes the formation of new blood vessels (angiogenesis), a critical process in wound healing.[9][20][21] It achieves this by activating the VEGFR2-Akt-eNOS signaling cascade, leading to increased production of Nitric Oxide (NO), a key signaling molecule in vasodilation and vascular growth.[9][20][22]

The diagram below illustrates the sequence of events in this pathway initiated by BPC-157.

Caption: BPC-157-mediated activation of the VEGFR2-Akt-eNOS signaling cascade.

Experimental Workflow and Methodologies

Investigating the biological activity of BPC-157 involves a variety of in vitro and ex vivo experimental models. These assays are crucial for elucidating its mechanisms of action, such as its effects on cell migration and protein activation.

Workflow: Investigating Fibroblast Migration

A common experimental approach to validate the wound-healing properties of BPC-157 is to assess its effect on the migration of fibroblasts, which are cells critical to tissue repair. The Transwell filter migration assay is a standard method for this purpose.[2]

The logical workflow for such an experiment is depicted below.

Caption: Experimental workflow for a Transwell assay to measure BPC-157's effect on cell migration.

Experimental Protocol: Western Blot Analysis

To confirm the activation of signaling pathways like FAK-paxillin or VEGFR2-Akt, researchers use Western blotting to detect the phosphorylation status of key proteins.[2][20]

-

Cell Treatment : Culture relevant cells (e.g., human vascular endothelial cells) and treat them with BPC-157 for various time points.

-

Protein Extraction : Lyse the cells to extract total cellular protein.

-

Protein Quantification : Determine the protein concentration in each sample using a method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE : Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

-

Secondary Antibody Incubation : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection : Add a chemiluminescent substrate that reacts with HRP to produce light, which is captured on X-ray film or by a digital imager. The intensity of the band corresponds to the amount of phosphorylated protein.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total amount of the target protein to normalize the results.

References

- 1. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 2. particlepeptides.com [particlepeptides.com]

- 3. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]

- 4. What Is The Sequence Of The Bpc 157 Peptide? -ETprotein [etprotein.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. BPC-157 Peptide | BPC-157 Synthetic Hormone | ProSpec [prospecbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. examine.com [examine.com]

- 10. BPC-157 - Wikipedia [en.wikipedia.org]

- 11. transparentpeptides.com [transparentpeptides.com]

- 12. Detection and in vitro metabolism of the confiscated peptides BPC 157 and MGF R23H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. peptidology.co [peptidology.co]

- 15. Bpc-157 | C62H98N16O22 | CID 9941957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ChemGood [chemgood.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 18. BPC 157 Therapy and the Permanent Occlusion of the Superior Sagittal Sinus in Rat: Vascular Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pliability.com [pliability.com]

- 22. peptidesystems.com [peptidesystems.com]

An In-depth Technical Guide to the Molecular Weight and Composition of BPC-157

This technical guide provides a comprehensive overview of the molecular characteristics of Body Protection Compound-157 (BPC-157), including its molecular weight, amino acid composition, and analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this pentadecapeptide.

Core Molecular and Compositional Data

BPC-157 is a synthetic peptide composed of 15 amino acids.[1] Its sequence is derived from a protein found in human gastric juice.[1] The fundamental molecular and compositional details of BPC-157 are summarized in the table below.

| Parameter | Value | Reference |

| Amino Acid Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [2] |

| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ | [3][4][5][6] |

| Average Molecular Weight | 1419.5355 g/mol | [7] |

| Monoisotopic Molecular Weight | 1418.70415882 Da | [8] |

| Molar Mass | 1419.556 g·mol⁻¹ | [2] |

| CAS Number | 137525-51-0 | [3] |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for assessing the purity of BPC-157. A reversed-phase C18 column is commonly employed for the separation of this peptide.

Methodology:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna® 5 µm C18, 4.6 x 250 mm) is suitable for this analysis.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in 100% water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in 100% acetonitrile.

-

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the peptide. A typical gradient might start at 20% B and ramp up to a higher percentage over a set period, for example, to 33% B, followed by a steeper ramp to 100% B to elute any remaining hydrophobic impurities. The exact gradient should be optimized based on the specific column and system.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at 214 nm is appropriate for peptide bonds.

-

Injection Volume: 20 µL.

Workflow for HPLC Analysis of BPC-157:

Mass Spectrometry (MS) for Molecular Weight Verification

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of BPC-157.

Methodology:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Nebulizing Gas Flow: Approximately 1.5 L/min.

-

CDL Temperature: 250°C.

-

Block Temperature: 200°C.

-

Detector Voltage: -0.2 kV.

-

Probe Bias: +4.5 kV.

-

Sample Preparation: The peptide is typically dissolved in a mixture of water and an organic solvent like acetonitrile or methanol.

-

Data Acquisition: Data is acquired in full scan mode, and the resulting spectrum is analyzed for the presence of the expected molecular ion peaks (e.g., [M+H]⁺, [M+2H]²⁺).

Signaling Pathways and a Detailed Experimental Workflow

BPC-157 has been shown to modulate several key signaling pathways involved in cellular repair and angiogenesis. The primary pathways identified are the VEGFR2-Akt-eNOS and the FAK-paxillin pathways. Additionally, its influence on the JAK2/STAT3 pathway has been noted.

VEGFR2-Akt-eNOS Signaling Pathway

BPC-157 promotes angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This activation leads to a downstream signaling cascade involving Akt and endothelial Nitric Oxide Synthase (eNOS).

FAK-Paxillin Signaling Pathway

The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is crucial for cell migration and adhesion, processes that are integral to wound healing. BPC-157 is believed to activate this pathway, promoting the migration of fibroblasts.

Experimental Workflow: Western Blotting for Protein Phosphorylation

To investigate the activation of these signaling pathways, Western blotting is employed to detect the phosphorylation of key proteins.

Detailed Protocol for Western Blotting:

-

Cell Culture and Treatment: Culture relevant cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to approximately 80% confluency. Treat the cells with BPC-157 at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of the proteins of interest (e.g., anti-phospho-VEGFR2, anti-phospho-FAK, anti-phospho-JAK2) and their total protein counterparts. A typical antibody dilution is 1:1000 in 5% BSA/TBST.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Workflow for Investigating BPC-157's Effect on Signaling Pathways:

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

To confirm the interaction between proteins in a signaling pathway, Co-IP can be performed.

Methodology:

-

Cell Lysis: Lyse cells treated with or without BPC-157 using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., VEGFR2) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., Akt).

References

- 1. assaygenie.com [assaygenie.com]

- 2. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]

- 5. Phospho-FAK (Tyr861) Polyclonal Antibody (44-626G) [thermofisher.com]

- 6. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]

BPC-157: A Technical Guide to its Mechanism of Action in Tissue Regeneration

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthetic pentadecapeptide BPC-157 has garnered significant interest for its pleiotropic regenerative capabilities observed in preclinical studies. Derived from a protein found in human gastric juice, it has demonstrated efficacy in healing a wide array of tissues, including tendon, ligament, muscle, bone, and the gastrointestinal tract. This document provides an in-depth technical overview of the core molecular mechanisms through which BPC-157 is proposed to exert its pro-regenerative effects. It details the key signaling pathways, summarizes quantitative experimental data, provides methodologies for cited experiments, and visualizes the molecular interactions using standardized diagrams. The primary pathways discussed include the activation of angiogenesis via the VEGFR2-Akt-eNOS axis, modulation of fibroblast adhesion and migration through the FAK-paxillin pathway, and sensitization of cells to anabolic signals by upregulating the growth hormone receptor and its downstream JAK2 pathway.

Core Mechanisms of Action

BPC-157's regenerative effects are not attributed to a single molecular target but rather to its ability to modulate several interconnected pathways that are fundamental to the healing process. These include promoting the formation of new blood vessels (angiogenesis), enhancing the migration and proliferation of cells crucial for repair (fibroblasts), increasing the synthesis of extracellular matrix components, and modulating inflammatory responses.

Angiogenesis and Vascular Endothelial Growth

A critical function of BPC-157 is its ability to stimulate angiogenesis, a process vital for delivering oxygen and nutrients to injured tissues.[1][2] This is primarily achieved through its interaction with the Nitric Oxide (NO) and Vascular Endothelial Growth Factor (VEGF) signaling systems.[1][3][4]

BPC-157 has been shown to induce the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] This leads to the activation of the VEGFR2-Akt-endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[3][5][6] The activation of this cascade results in increased production of NO, a key molecule in vasodilation and endothelial cell proliferation, which are essential for the formation of new capillaries.[3][7] Studies have demonstrated that BPC-157 can accelerate blood flow recovery and increase vessel density in ischemic tissues.[5]

Fibroblast Migration, Adhesion, and Extracellular Matrix Deposition

The healing of connective tissues like tendons and ligaments is heavily dependent on the activity of fibroblasts. BPC-157 significantly enhances the function of these cells. It promotes the outgrowth of tendon fibroblasts from explants, increases their survival under oxidative stress, and dose-dependently accelerates their migration and spreading.[8][9]

This is mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][8] BPC-157 treatment leads to a dose-dependent increase in the phosphorylation of both FAK and paxillin, key proteins that regulate cell adhesion, migration, and cytoskeletal dynamics.[8][9] The activation of this pathway induces the formation of F-actin microfilaments, which are essential for the cellular movement and structural integrity required for tissue remodeling.[8] Furthermore, BPC-157 stimulates the production of Type I and Type III collagen, which are critical for restoring the mechanical strength of injured tissues.[1][10]

Upregulation of Growth Hormone Receptor and JAK2 Pathway

Another significant mechanism is BPC-157's ability to enhance the expression of the Growth Hormone Receptor (GHR) in tissues such as tendon fibroblasts.[11][12] This upregulation occurs at both the mRNA and protein levels in a dose- and time-dependent manner.[12][13] By increasing the number of available GHRs, BPC-157 may potentiate the anabolic and proliferative effects of endogenous or exogenous growth hormone.[11][14]

The downstream signaling of the GHR involves the Janus Kinase 2 (JAK2) pathway.[11][12][15] When growth hormone binds to the BPC-157-upregulated receptors, it leads to the activation of JAK2, which in turn promotes cell proliferation, a key aspect of tissue repair.[11][13] This synergistic action suggests that BPC-157 creates a pro-regenerative environment that is more responsive to systemic growth signals.[14]

Quantitative Data from Key Experiments

The effects of BPC-157 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of BPC-157 on Tendon Fibroblast Function

| Parameter | BPC-157 Concentration | Result | Reference Study |

| Cell Migration | Dose-dependent | Marked increase in migration in transwell assay. | Chang et al. (2011)[8][9] |

| FAK Phosphorylation | Dose-dependent | Increased phosphorylation levels. | Chang et al. (2011)[8][9] |

| Paxillin Phosphorylation | Dose-dependent | Increased phosphorylation levels. | Chang et al. (2011)[8][9] |

| Cell Survival (H₂O₂ Stress) | Not specified | Significantly increased cell survival. | Chang et al. (2011)[8][9] |

| Cell Proliferation | Not specified | No direct effect on proliferation as per MTT assay. | Chang et al. (2011)[8] |

Table 2: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression in Tendon Fibroblasts

| Parameter | BPC-157 Concentration | Treatment Duration | Result | Reference Study |

| GHR mRNA Expression | 0.1 - 0.5 µg/mL | 24 hours | Dose-dependent increase. | Chang et al. (2014)[11][12][13] |

| GHR Protein Expression | 0.5 µg/mL | 1 - 3 days | Time-dependent increase (up to 7-fold by day 3). | Chang et al. (2014)[11][16] |

| Cell Proliferation (with GH) | 0.5 µg/mL | 1 - 3 days | Dose- and time-dependently increased proliferation. | Chang et al. (2014)[11][13] |

| JAK2 Activation (with GH) | 0.5 µg/mL | 1 - 3 days | Time-dependent activation of JAK2. | Chang et al. (2014)[11][12] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the mechanism of action of BPC-157, based on methodologies described in the cited literature.

In Vitro Fibroblast Migration Assay (Transwell Filter Assay)

-

Objective: To quantify the effect of BPC-157 on the migratory capacity of tendon fibroblasts.

-

Methodology:

-

Cell Culture: Rat Achilles tendon fibroblasts are cultured to 80-90% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Starvation: Cells are serum-starved for 24 hours prior to the assay to minimize baseline proliferation and migration.

-

Assay Setup: A Transwell insert with an 8-µm pore size polycarbonate membrane is placed in a 24-well plate. The lower chamber is filled with serum-free DMEM containing various concentrations of BPC-157 (e.g., 0, 1, 10, 100 ng/mL).

-

Cell Seeding: A suspension of starved fibroblasts (e.g., 5 x 10⁴ cells) in serum-free DMEM is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

Analysis: The non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a solution like crystal violet.

-

Quantification: The number of migrated cells is counted in several high-power fields under a microscope. The results are expressed as the average number of migrated cells per field.

-

-

Reference: Based on the methodology described in studies investigating fibroblast migration.[8][9]

Western Blot Analysis for Protein Phosphorylation (FAK, Paxillin, JAK2)

-

Objective: To measure the levels of activated (phosphorylated) signaling proteins in response to BPC-157 treatment.

-

Methodology:

-

Cell Treatment: Tendon fibroblasts are cultured and treated with different concentrations of BPC-157 for a specified duration.

-

Protein Extraction: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-FAK, anti-phospho-Paxillin) and the total forms of the proteins. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.

-

-

Reference: Standard protocol used in studies analyzing protein expression and phosphorylation.[8][11][12]

Experimental Workflow Visualization

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. Accelerating Tendon Healing: The Role of Collagen Peptides and BPC-157 - Orthowell Physical Therapy [orthowellpt.com]

- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Unlocking the Power of Peptides: How BPC-157 Revolutionizes Soft Tissue Repair and Inflammation Management - Holistic Health Institute [holistichealthinstitute.us]

- 11. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. qalyco.com [qalyco.com]

- 15. cuindependent.com [cuindependent.com]

- 16. pliability.com [pliability.com]

The Anti-inflammatory Potential of BPC-157: A Technical Guide for Researchers

An In-depth Examination of Preclinical Evidence in Animal Models

The synthetic peptide BPC-157, a 15-amino acid fragment of a protein found in gastric juice, has garnered significant scientific interest for its multifaceted therapeutic effects, particularly its profound anti-inflammatory properties observed in a wide array of animal models.[1][2] This technical guide provides a comprehensive overview of the core preclinical findings, detailing the experimental methodologies, summarizing quantitative data, and visualizing the key signaling pathways implicated in the anti-inflammatory action of BPC-157. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Core Mechanisms of Anti-inflammatory Action

BPC-157 exerts its anti-inflammatory effects through a complex and interconnected network of molecular pathways.[3] Key mechanisms identified in preclinical studies include the modulation of pro-inflammatory and anti-inflammatory cytokines, interaction with the nitric oxide (NO) system, and the regulation of key signaling cascades involved in angiogenesis and tissue repair.[1][4][5]

Modulation of Inflammatory Cytokines

A consistent finding across multiple animal models is the ability of BPC-157 to downregulate pro-inflammatory cytokines while in some instances promoting an anti-inflammatory environment. Studies have demonstrated a significant reduction in key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6][7] This modulation of the cytokine profile is crucial in mitigating the excessive inflammatory response that characterizes many pathological conditions.

Interaction with the Nitric Oxide (NO) System

BPC-157 has been shown to interact with the nitric oxide (NO) system, a critical regulator of inflammation and vascular function.[1][8] The peptide can modulate the activity of endothelial nitric oxide synthase (eNOS), leading to increased NO bioavailability, which in turn promotes vasodilation and endothelial stability, contributing to the resolution of inflammation.[1]

Key Signaling Pathways

Several signaling pathways have been identified as being central to the therapeutic effects of BPC-157. The VEGFR2-Akt-eNOS pathway is a key player in promoting angiogenesis and endothelial cell survival, both of which are vital for tissue repair and the reduction of inflammation.[1][9] Furthermore, BPC-157 has been associated with the activation of the FAK-paxillin pathway, which is important for cellular adhesion and migration, and the upregulation of growth hormone receptor expression, suggesting a broad impact on cellular processes that facilitate healing.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the anti-inflammatory effects of BPC-157 across various animal models.

Table 1: Effects of BPC-157 on Inflammatory Markers in Musculoskeletal Injury Models

| Animal Model | Injury Type | BPC-157 Dose & Route | Inflammatory Marker | Result | Citation |

| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg, IP or in drinking water | Granulocyte Infiltration | Significantly decreased | [10] |

| Rat | Muscle Transection | Not specified | Inflammatory Infiltrates | Decreased | [4] |

| Rat | Freund's Adjuvant-Induced Arthritis | 10 µg/kg or 10 ng/kg, IP | Paw Inflammation, Nodule Formation, Stiffness | Reduced | [4][11] |

Table 2: Effects of BPC-157 on Inflammatory Markers in Burn and Skin Injury Models

| Animal Model | Injury Type | BPC-157 Dose & Route | Inflammatory Marker | Result | Citation |

| Mouse | Deep Partial Thickness Burn | 10 µg/kg or 10 ng/kg, IP; Topical cream (50 µg/g) | Inflammatory Cell Number, Edema | Decreased | [12][13] |

| Mouse | CO2 Laser Injury | Topical cream (1 µg/g, 1 ng/g, or 1 pg/g) | Inflammatory Response | Consistently improved healing (macroscopic & microscopic) | [14] |

Table 3: Effects of BPC-157 in Models of NSAID-Induced Inflammation and IBD

| Animal Model | Condition | BPC-157 Dose & Route | Inflammatory Marker/Lesion | Result | Citation |

| Rat | Diclofenac-Induced Toxicity | 10 µg/kg or 10 ng/kg, IP or in drinking water | Gastric, Intestinal, and Liver Lesions | Strongly effective in antagonizing toxicity | [15][16] |

| Rat | Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Not specified | Biomarkers of Inflammation, Visual Damage | Reduced | [9] |

| Mouse | Crohn's Disease Model | Not specified | Size of Intestinal Lesions | Significant decrease | [17] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory effects of BPC-157, detailed methodologies from key experiments are provided below.

Protocol 1: Achilles Tendon Transection in Rats

-

Animals: Male Wistar rats.

-

Injury Model: The right Achilles tendon is transected 5 mm proximal to its calcaneal insertion, creating a significant tendon defect.

-

Treatment Groups:

-

Control group receiving saline.

-

BPC-157 groups receiving either 10 µg/kg or 10 ng/kg of BPC-157.

-

-

Administration:

-

Intraperitoneal (IP) injection.

-

Peroral (PO) in drinking water.

-

-

Assessment Timepoints: 1, 4, 7, 10, and 14 days post-injury.

-

Outcome Measures:

-

Biomechanical: Load to failure, Young's modulus of elasticity.

-

Functional: Achilles Functional Index (AFI).

-

Microscopic: Histological analysis of inflammatory cell infiltration (mononuclears vs. granulocytes), fibroblast formation, and collagen deposition.

-

Macroscopic: Size and depth of the tendon defect.[10]

-

Protocol 2: Deep Partial Thickness Burn in Mice

-

Animals: Male NMRI-Hannover mice.

-

Injury Model: A deep partial skin thickness burn (1.5x1.5 cm, covering 20% of total body area) is induced on the back using a controlled flame.

-

Treatment Groups:

-

Untreated control.

-

Vehicle control (neutral cream).

-

BPC-157 groups receiving systemic or topical administration.

-

Standard of care (e.g., silver sulfadiazine cream).

-

-

Administration:

-

Systemic: Intraperitoneal (IP) injection of 10 µg/kg or 10 ng/kg BPC-157 daily.

-

Topical: Application of a thin layer of cream containing 50 µg of BPC-157 per 50g of neutral cream, applied daily.

-

-

Assessment Timepoints: 1, 2, 3, 7, 14, and 21 days following the injury.

-

Outcome Measures:

-

Macroscopic: Observation of edema and necrosis.

-

Microscopic: Histological assessment of inflammatory cell numbers, capillary formation, collagen fibers, and re-epithelialization.

-

Biomechanical: Tensiometry to measure breaking strength and relative elongation of the burned skin.

-

Physiological: Measurement of water content in the burned skin.[12]

-

Protocol 3: Diclofenac-Induced Organ Toxicity in Rats

-

Animals: Rats.

-

Toxicity Model: Administration of diclofenac (12.5 mg/kg, IP) once daily for 3 days to induce gastrointestinal, liver, and brain toxicity.

-

Treatment Groups:

-

Control group receiving diclofenac and saline.

-

BPC-157 groups receiving diclofenac and BPC-157.

-

-

Administration:

-

Intraperitoneal (IP): 10 µg/kg or 10 ng/kg of BPC-157 administered immediately after each diclofenac injection.

-

Peroral (PO): BPC-157 administered in drinking water at concentrations of 0.16 µg/mL or 0.16 ng/mL.

-

-

Assessment Timepoints: 3 hours after the last diclofenac administration.

-

Outcome Measures:

-

Gross Pathology: Assessment of gastric, intestinal, and liver lesions.

-

Biochemical: Measurement of serum bilirubin, aspartate transaminase (AST), and alanine transaminase (ALT) levels.

-

Organ Metrics: Liver weight.

-

Neurological: Observation of sedation/unconsciousness.

-

Histopathology: Microscopic examination of the brain for edema and neuronal damage.[15]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by BPC-157 and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathways of BPC-157's anti-inflammatory effects.

Caption: General experimental workflow for evaluating BPC-157 in animal models.

Conclusion

The body of preclinical evidence strongly supports the potent anti-inflammatory effects of BPC-157 across a diverse range of animal models. Its ability to modulate key inflammatory pathways, reduce pro-inflammatory cytokines, and promote tissue healing highlights its therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their investigations of BPC-157 and other novel anti-inflammatory peptides. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into human therapeutic applications.[2][6]

References

- 1. peptidesystems.com [peptidesystems.com]

- 2. wolverinepeptides.co.uk [wolverinepeptides.co.uk]

- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livvnatural.com [livvnatural.com]

- 6. researchgate.net [researchgate.net]

- 7. swolverine.com [swolverine.com]

- 8. Focus on ulcerative colitis: stable gastric pentadecapeptide BPC 157 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. examine.com [examine.com]

- 10. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentadecapeptide BPC 157 cream improves burn-wound healing and attenuates burn-gastric lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The stable gastric pentadecapeptide BPC 157, given locally, improves CO2 laser healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentadecapeptide BPC 157 and its effects on a NSAID toxicity model: diclofenac-induced gastrointestinal, liver, and encephalopathy lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity by NSAIDs. Counteraction by stable gastric pentadecapeptide BPC 157 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pinnaclepeptides.com [pinnaclepeptides.com]

In Vitro Antibacterial Activity of Pentadecapeptide BPC 157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecapeptide BPC 157, a synthetic peptide fragment of a protein found in human gastric juice, has garnered significant attention for its pleiotropic beneficial effects, particularly in tissue healing and organ protection. While its role in accelerating wound repair and modulating inflammation is extensively documented, its direct antibacterial properties remain a subject of limited investigation in publicly accessible literature. This technical guide synthesizes the current understanding of BPC 157's interaction with bacterial pathogens, outlines the methodologies for assessing its direct antibacterial efficacy, and details the signaling pathways associated with its indirect antimicrobial effects through tissue protection and repair.

Direct In Vitro Antibacterial Activity

A comprehensive review of the available scientific literature reveals a notable scarcity of quantitative data on the direct in vitro antibacterial activity of BPC 157. A key study by Talapko et al. (2016) investigated the in vitro antibacterial effects of BPC 157 on clinical isolates of Staphylococcus aureus and Escherichia coli[1]. However, the detailed results of this study, including crucial metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are not available in the public domain.

Quantitative Data Summary

The following table reflects the current lack of specific MIC and MBC values for BPC 157 in published research. This represents a significant knowledge gap and an opportunity for future investigation.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Staphylococcus aureus | Data Not Available | Data Not Available | Talapko et al., 2016[1] |

| Escherichia coli | Data Not Available | Data Not Available | Talapko et al., 2016[1] |

Experimental Protocols for Antibacterial Susceptibility Testing

To address the existing data gap, researchers can employ standardized methods to determine the direct antibacterial activity of BPC 157. The broth microdilution method is a gold-standard technique for determining MIC and MBC values.

Broth Microdilution Method for MIC and MBC Determination

This protocol is a standard procedure for assessing the antibacterial efficacy of a compound like BPC 157.

Objective: To determine the lowest concentration of BPC 157 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

-

Lyophilized BPC 157 peptide

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA for peptide stability)

-

Incubator

Procedure:

-

Peptide Preparation: Reconstitute lyophilized BPC 157 in a suitable sterile solvent to create a high-concentration stock solution. Perform serial two-fold dilutions in MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Isolate several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the BPC 157 serial dilutions to the corresponding wells, resulting in a final volume of 200 µL and the target peptide concentrations. Include a positive control (bacteria in MHB without BPC 157) and a negative control (MHB only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of BPC 157 that shows no visible growth or significant reduction in OD₆₀₀ compared to the positive control.

-

MBC Determination: To determine the MBC, take a 10-100 µL aliquot from the wells that showed no visible growth (at and above the MIC). Spread the aliquot onto an appropriate agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Indirect Antimicrobial Mechanisms: Signaling Pathways

While direct antibacterial data is lacking, BPC 157 is known to modulate several signaling pathways that are crucial for tissue repair and inflammation control. These indirect mechanisms can create an environment that is less conducive to bacterial proliferation and promotes the resolution of infection.

Pro-Angiogenic and Tissue Repair Pathways

BPC 157 has been shown to accelerate wound healing by promoting angiogenesis (the formation of new blood vessels) and enhancing the proliferation and migration of fibroblasts. This is critical for restoring tissue integrity and blood supply to the injured, and potentially infected, site.

-

VEGFR2-Akt-eNOS Pathway: BPC 157 may upregulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Activation of this receptor initiates a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS)[2]. This leads to increased production of nitric oxide (NO), a key molecule in vasodilation and angiogenesis[2][3].

-

Growth Hormone Receptor (GHR) Pathway: Studies have indicated that BPC 157 can increase the expression of growth hormone receptors on fibroblasts. This sensitization to growth hormone can stimulate the JAK2-STAT signaling pathway, promoting cell proliferation and tissue regeneration.

Anti-inflammatory and Cytoprotective Pathways

BPC 157 exhibits potent anti-inflammatory effects, which can help to control the local environment at a site of infection and prevent excessive tissue damage from the host immune response.

-

Modulation of Nitric Oxide (NO) System: BPC 157 interacts with the NO system, which plays a complex role in inflammation[4]. By regulating NO synthesis, BPC 157 can help maintain vascular homeostasis and modulate immune cell responses[3].

-

Antioxidant Effects: The peptide has been shown to have antioxidant properties, potentially by upregulating antioxidant enzymes like heme oxygenase-1 (HO-1)[4]. This can reduce oxidative stress and protect cells from damage caused by inflammatory processes[4].

Conclusion and Future Directions

The pentadecapeptide BPC 157 presents a compelling profile as a tissue-protective and wound-healing agent. Its ability to accelerate repair and modulate inflammation suggests an indirect benefit in combating bacterial infections by enhancing the host's own defense and repair mechanisms. However, there is a significant lack of publicly available data to support a direct antibacterial effect.

Future research should prioritize conducting and publishing rigorous in vitro antibacterial susceptibility studies to determine the MIC and MBC values of BPC 157 against a broad range of clinically relevant bacterial pathogens. Elucidating whether BPC 157 has a direct mechanism of antibacterial action would be a critical step in understanding its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of BPC-157

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC-157) is a pentadecapeptide of 15 amino acids, which is a partial sequence of the human gastric juice protein BPC.[1] It has demonstrated significant cytoprotective and wound-healing capabilities across a variety of tissues, including skin, muscle, tendon, ligament, and bone.[2][3] Preclinical in vitro and in vivo studies suggest that BPC-157 exerts its therapeutic effects through multiple mechanisms, including the promotion of angiogenesis, modulation of the nitric oxide (NO) system, and activation of key signaling pathways involved in cell migration, proliferation, and survival.[4][5][6]

These application notes provide a comprehensive overview of standard in vitro experimental designs and detailed protocols to investigate the biological activities of BPC-157. The focus is on assays relevant to its regenerative potential, such as cell migration, angiogenesis, and the elucidation of its molecular mechanisms of action.

Key Signaling Pathways and Mechanisms of Action

BPC-157's pleiotropic effects are attributed to its influence on several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

-

VEGFR2-Akt-eNOS Pathway: BPC-157 has been shown to promote angiogenesis by increasing the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] This leads to the time-dependent activation of the downstream VEGFR2-Akt-eNOS signaling pathway, which boosts the production of nitric oxide (NO), a key molecule in endothelial cell proliferation and vessel formation.[4][9]

-

FAK-Paxillin Pathway: The peptide enhances cell migration, a critical component of wound healing, by activating the Focal Adhesion Kinase (FAK)-paxillin pathway.[1][10] Studies show that BPC-157 dose-dependently increases the phosphorylation of both FAK and paxillin, which are essential for cell adhesion, spreading, and motility.[10][11]

-

Growth Hormone Receptor (GHR) - JAK2 Pathway: In tendon fibroblasts, BPC-157 has been found to upregulate the expression of the Growth Hormone Receptor (GHR).[2][12] This sensitizes the cells to growth hormone, leading to the activation of the Janus Kinase 2 (JAK2) pathway and subsequent enhancement of cell proliferation.[2]

-

ERK1/2 Pathway: BPC-157 can regulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][13] This pathway is central to cell growth, migration, and angiogenesis, and its activation leads to the expression of downstream targets like c-Fos, c-Jun, and Egr-1.[13][14]

References

- 1. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptidology.co [peptidology.co]

- 7. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation | Semantic Scholar [semanticscholar.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. peptidesystems.com [peptidesystems.com]

- 13. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for BPC-157 Administration in Rat Models of Tendon Injury

Application Notes

Introduction: Body Protection Compound 157 (BPC-157) is a synthetic peptide of 15 amino acids (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a protein found in human gastric juice.[1][2] Preclinical studies, particularly in rodent models, have highlighted its potent regenerative capabilities across various tissues, including muscle, ligament, bone, and tendon.[3][4][5] In the context of tendon injuries, which are characterized by poor vascularity and slow healing, BPC-157 has demonstrated a remarkable ability to accelerate repair and improve functional outcomes.[2][6] These notes provide an overview of its mechanism and application in preclinical tendon injury research.

Mechanism of Action in Tendon Healing: BPC-157 exerts its pro-healing effects through a multi-faceted mechanism that enhances the natural repair process. Its primary actions in tendon healing include:

-

Stimulation of Angiogenesis: BPC-157 upregulates the expression of Vascular Endothelial Growth Factor (VEGF), promoting the formation of new blood vessels.[2][3] This enhanced blood supply to the injury site is critical for delivering oxygen, nutrients, and growth factors necessary for tissue regeneration.[2]

-

Activation of Fibroblasts: The peptide promotes the outgrowth, survival, and migration of tendon fibroblasts, the primary cells responsible for synthesizing the collagen matrix of tendons.[7]

-

Upregulation of Growth Factor Receptors: BPC-157 has been shown to increase the expression of growth hormone receptors in tendon fibroblasts, potentially amplifying anabolic and regenerative signals at the injury site.[3][8]

-

Modulation of Key Signaling Pathways: Research suggests BPC-157 mediates its effects by activating the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][7] This pathway is crucial for cell adhesion, migration, and proliferation, which are essential processes for effective tendon repair.

-

Anti-Inflammatory Effects: The peptide can reduce inflammatory infiltrates at the injury site, creating a more favorable environment for tissue regeneration.[3]

Experimental Protocols

This section details standardized protocols for inducing and treating tendon injuries in rat models with BPC-157, based on methodologies from published preclinical studies.

2.1 Protocol: Achilles Tendon Transection Model

This model is widely used to study the intrinsic healing capacity of a tendon mid-substance tear.

-

Animals: Male Wistar Albino rats (200-250g) are commonly used.

-

Anesthesia: Administer an appropriate anesthetic cocktail (e.g., Ketamine/Xylazine) via intraperitoneal injection. Confirm deep anesthesia via pedal withdrawal reflex.

-

Surgical Procedure:

-

Place the rat in a prone position and shave the hair over the right hindlimb.

-

Sterilize the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

-

Make a longitudinal skin incision over the Achilles tendon.

-

Carefully expose the Achilles tendon by blunt dissection of the fascia.

-

Using a sterile scalpel, perform a complete transection of the tendon approximately 5 mm proximal to its calcaneal insertion.[6] Ensure a clear gap is visible between the transected ends.

-

The wound is typically left unsutured to model a significant tendon defect.

-

Close the skin incision with non-absorbable sutures.

-

-

Post-Operative Care: Administer analgesics as required. House rats individually to prevent cage-mates from interfering with the wound. Monitor for signs of infection.

2.2 Protocol: BPC-157 Preparation and Administration

BPC-157 demonstrates efficacy through various administration routes.

-

Reconstitution:

-

Lyophilized BPC-157 powder should be reconstituted with bacteriostatic water or sterile saline.

-

Gently swirl the vial to dissolve the peptide; do not shake.

-

The resulting solution can be stored at 2-8°C for short-term use.

-

-

Administration Routes:

-

Intraperitoneal (IP) Injection: This is the most common route in published studies.

-

Oral Administration (in drinking water):

-

Local Injection (Subcutaneous/Intramuscular): For targeted delivery, BPC-157 can be injected subcutaneously or intramuscularly near the injury site.[13][14]

-

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize key quantitative findings from studies investigating BPC-157 in rat tendon injury models.

Table 1: Biomechanical Assessment of Healed Achilles Tendon (Data synthesized from studies on Achilles tendon transection/detachment models)

| Time Point | Treatment Group | Load to Failure (N) | Stiffness (N/mm) | Young's Modulus of Elasticity |

| Day 14 | Saline Control | Significantly Lower | Significantly Lower | Significantly Lower |

| BPC-157 (10 µg/kg, IP) | Significantly Increased | Significantly Increased | Significantly Increased | |

| Day 21 | Saline Control | Significantly Lower | Significantly Lower | Significantly Lower |

| BPC-157 (10 µg/kg, IP) | Significantly Increased | Significantly Increased | Significantly Increased |

Note: "Significantly Increased/Lower" indicates a statistically significant difference (p < 0.05) compared to the control group as reported in studies like Krivic et al. (2006) and Staresinic et al. (2003).[6][10]

Table 2: Functional Recovery Assessment (Based on the Achilles Functional Index (AFI) where values closer to 0 indicate normal function and values around -100 indicate complete loss of function)

| Time Point | Treatment Group | Achilles Functional Index (AFI) |

| Day 7 | Saline Control | ~ -90 to -110 |

| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) | |

| Day 14 | Saline Control | ~ -80 to -100 |

| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) | |

| Day 21 | Saline Control | ~ -70 to -90 |

| BPC-157 (10 µg/kg, IP) | Significantly Higher (Improved) |

Note: BPC-157 consistently results in significantly higher AFI values at all observed time points post-injury, indicating improved functional recovery of the limb.[6][10][15]

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow

Caption: Workflow for a rat tendon injury study with BPC-157.

Diagram 2: BPC-157 Signaling Pathway in Tendon Healing

Caption: Proposed signaling cascade of BPC-157 in tendon repair.

References

- 1. BPC-157 Peptide | Healing & Recovery Support [paragonsportsmedicine.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wolverinepeptides.co.uk [wolverinepeptides.co.uk]

- 6. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pliability.com [pliability.com]

- 9. Achilles Detachment in Rat and Stable Gastric Pentadecapeptide BPC 157: Promoted Tendon‐to‐Bone Healing and Opposed Corticosteroid Aggravation | Semantic Scholar [semanticscholar.org]

- 10. Achilles detachment in rat and stable gastric pentadecapeptide BPC 157: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. swolverine.com [swolverine.com]

- 14. swolverine.com [swolverine.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: BPC-157 in Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide with a wide range of observed biological activities. Of particular interest to regenerative medicine and drug development is its purported efficacy in promoting the healing of various tissues, including skin, muscle, bone, ligament, and tendon.[1] Fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, play a pivotal role in the wound healing process. This document provides detailed application notes and protocols for studying the effects of BPC-157 on fibroblasts in a cell culture setting. The information is compiled from various preclinical studies and is intended for research purposes.

Effects of BPC-157 on Fibroblast Function

BPC-157 has been demonstrated to modulate several key functions of fibroblasts, contributing to an accelerated healing response. These effects are primarily centered on enhancing cell migration, survival, and responsiveness to other growth factors, rather than directly stimulating proliferation.

Key Observed Effects:

-

Enhanced Cell Migration: BPC-157 significantly increases the in vitro migration of tendon fibroblasts in a dose-dependent manner.[2] This is a crucial step in wound healing, as fibroblasts need to move into the injured area to begin tissue repair.

-

Increased Cell Survival: While BPC-157 does not appear to directly increase fibroblast proliferation, it has been shown to significantly enhance cell survival under conditions of oxidative stress (e.g., exposure to H₂O₂).[2]

-

Upregulation of Growth Hormone Receptor (GHR): BPC-157 dose- and time-dependently increases the expression of GHR at both the mRNA and protein levels in tendon fibroblasts.[1] This sensitizes the fibroblasts to the proliferative effects of growth hormone (GH).[1]

-

Activation of Key Signaling Pathways: The effects of BPC-157 on fibroblast migration are mediated by the activation of the FAK-paxillin pathway.[2] The potentiation of growth hormone's effects is linked to the activation of the downstream JAK2 signaling pathway.[1]

-

Promotion of Tendon Explant Outgrowth: In ex vivo models, BPC-157 has been shown to significantly accelerate the outgrowth of tendon fibroblasts from tendon explants.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of BPC-157 on fibroblasts.

Table 1: Effect of BPC-157 on Fibroblast Migration

| Concentration of BPC-157 (µg/mL) | Fold Increase in Migration (Transwell Assay) |

| 0.5 | Dose-dependent increase |

| 1.0 | Dose-dependent increase |

| 2.0 | Up to 2.3-fold increase |

Data from Chang et al., 2011.[2]

Table 2: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression and Subsequent Proliferation in the Presence of Growth Hormone (GH)

| BPC-157 Concentration (µg/mL) | Treatment Duration | Effect on GHR Expression | Cell Proliferation (with 0.1 µg/mL GH) |

| 0.1 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |

| 0.25 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |

| 0.5 | 24 hours | Dose-dependent increase (mRNA & protein) | Dose-dependent increase |

| 0.5 | 1, 2, and 3 days | Time-dependent increase (mRNA & protein) | Time-dependent increase |

Data from Chang et al., 2014.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by BPC-157 in fibroblasts.

Experimental Workflows

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal BPC-157 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound-157 (BPC-157) is a synthetic pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a protein found in human gastric juice.[1] It has garnered significant interest in the scientific community for its pleiotropic beneficial effects demonstrated in numerous preclinical models, including the healing of musculoskeletal tissues, gastrointestinal protection, and anti-inflammatory properties.[1][2] A critical aspect of designing preclinical studies is the selection of an appropriate administration route. This document provides a detailed comparison of two common parenteral routes for BPC-157 administration in research settings: subcutaneous (SC) and intraperitoneal (IP).

While direct comparative pharmacokinetic data between subcutaneous and intraperitoneal injections are limited in published literature, this document synthesizes available preclinical efficacy data and established protocols to guide researchers in their experimental design.

Pharmacokinetics and Biodistribution

BPC-157 generally exhibits linear pharmacokinetic characteristics.[1][3] Following IV and IM administration, it is rapidly absorbed and eliminated, with an elimination half-life of less than 30 minutes.[1][2][3] The prototype drug is often undetectable in plasma within four hours post-administration.[4] After absorption, BPC-157 is distributed to various tissues, with the highest concentrations reported in the kidneys and liver.[2] It is metabolized in the liver and its metabolites are primarily excreted through urine and bile.[1][2][3]

It is widely suggested that BPC-157's therapeutic effects are systemic. After subcutaneous injection, the peptide is absorbed by blood vessels within the subcutaneous tissue and distributed throughout the body.[5] Several preclinical studies have demonstrated comparable efficacy between localized administration (intraperitoneal, topical) and oral administration (in drinking water), further supporting the hypothesis of a systemic mechanism of action.[6][7][8]

Table 1: Summary of Pharmacokinetic Parameters for BPC-157 (Intramuscular Administration) Note: Data for subcutaneous and intraperitoneal routes are not available in the cited literature. IM data is provided as the closest available reference for parenteral injection.

| Parameter | Animal Model | Dose (IM) | Value | Source |

| Tmax (Peak Time) | Rat | 20, 100, 500 µg/kg | 3 min | [1] |

| Beagle Dog | 6, 30, 150 µg/kg | 6.3 - 8.7 min | [1] | |

| t½ (Elimination Half-Life) | Rat / Dog | Various | < 30 min | [1][3] |

| Absolute Bioavailability | Rat | 20, 100, 500 µg/kg | ~14 - 19% | [1][3] |

| Beagle Dog | 6, 30, 150 µg/kg | ~45 - 51% | [1][3] |

Comparative Efficacy of Administration Routes

Preclinical studies have successfully utilized both subcutaneous and intraperitoneal routes to demonstrate the therapeutic efficacy of BPC-157 across a range of injury models. The choice of administration often depends on the specific experimental model and laboratory standard operating procedures. The consistent positive outcomes across different routes suggest that the systemic availability of the peptide is the primary driver of its healing properties.

Table 2: Summary of Preclinical Efficacy Studies Comparing Subcutaneous and Intraperitoneal BPC-157 Administration

| Research Area | Animal Model | Administration Route(s) | Dosage(s) | Key Findings | Source(s) |

| Muscle Healing | Rat (Crushed Gastrocnemius) | Intraperitoneal, Topical Cream | 10 µg/kg | Both routes induced faster muscle healing and full functional restoration, counteracting corticosteroid-impaired healing. | [8][9] |

| Myotendinous Junction Repair | Rat (Quadriceps Tendon Dissection) | Intraperitoneal, Oral | 10 ng/kg, 10 µg/kg | Both IP and oral routes demonstrated prominent therapeutic effects (macroscopic, microscopic, biomechanical, functional). | [6] |

| Spinal Cord Injury | Rat (Compression Injury) | Intraperitoneal | 2 µg/kg, 200 µg/kg (single dose) | A single IP injection led to consistent clinical improvement and better motor function. | [10] |

| Abdominal Compartment Syndrome | Rat (Intra-abdominal Hypertension) | Subcutaneous | 10 ng/kg, 10 µg/kg | SC administration reduced hypertension, thrombosis, and organ damage. | [11][12] |

| Gastrointestinal Fistula Healing | Rat (Colocutaneous/Vesicovaginal) | Intraperitoneal, Oral | 10 ng/kg, 10 µg/kg | Both IP and oral routes effectively healed various fistulas. | [7] |

| Neuromodulation | Rat | Intraperitoneal | Not specified | IP administration was shown to modulate dopamine and serotonin pathways. | [2] |

Signaling Pathways and Mechanism of Action

BPC-157 exerts its regenerative effects by modulating multiple signaling pathways. Its mechanism is multifactorial, involving pro-angiogenic, anti-inflammatory, and cytoprotective actions.

Caption: Key signaling pathways modulated by BPC-157.

BPC-157 promotes tissue regeneration through several key mechanisms.[13] It stimulates angiogenesis and vascular stability by activating the VEGFR2-Akt-eNOS pathway, which increases nitric oxide (NO) production.[2][13][14] The peptide also upregulates growth hormone receptors and activates the FAK-paxillin and ERK1/2 signaling pathways, which are crucial for cell adhesion, migration, and proliferation.[2][8] Furthermore, BPC-157 exhibits significant anti-inflammatory and cytoprotective effects by downregulating pro-inflammatory cytokines like IL-6 and TNF-α, decreasing COX-2 expression, and upregulating antioxidant enzymes such as heme oxygenase-1.[2][13]

Experimental Protocols

The following are generalized protocols for the subcutaneous and intraperitoneal administration of BPC-157 in a research setting, based on methodologies reported in preclinical studies. Researchers should adapt these protocols to their specific animal model, experimental design, and institutional guidelines.

Reagent Preparation and Handling

-

Materials:

-

Lyophilized BPC-157 peptide

-

Bacteriostatic water for injection or sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

-

Storage:

-

Reconstitution Protocol:

-